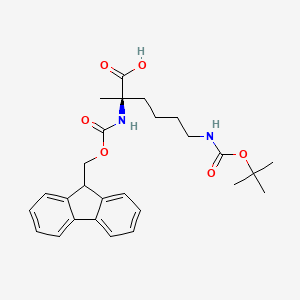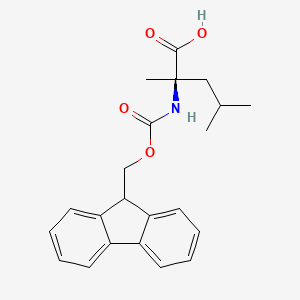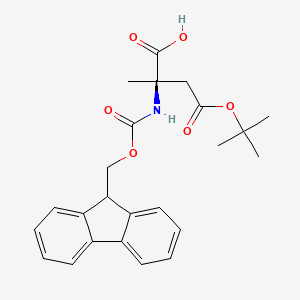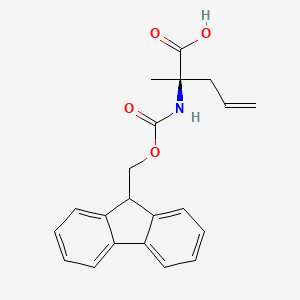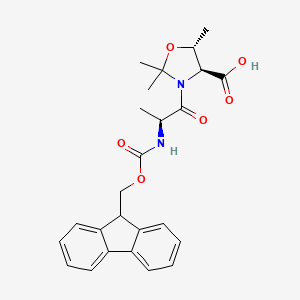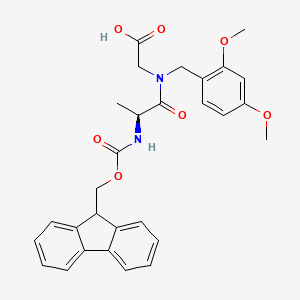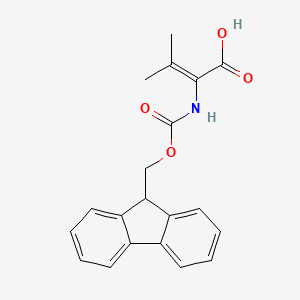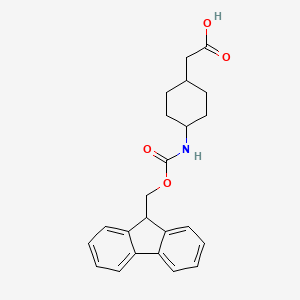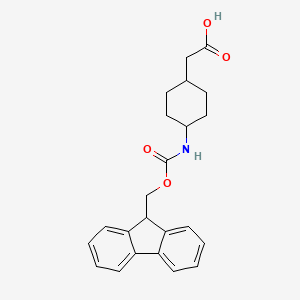
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a diazo ketone derivative that contains a Boc-protected amino group and a methylthio group. It has been synthesized using various methods and has shown promising results in different scientific research areas.
作用機序
The mechanism of action of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is not fully understood. However, it is believed to act as a photoaffinity probe by covalently binding to the target protein upon UV irradiation. The covalent binding of the compound to the protein allows for the identification and isolation of the protein target.
Biochemical and Physiological Effects:
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone has been shown to have a significant impact on the biochemical and physiological processes in cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have an inhibitory effect on certain enzymes, including proteases and kinases.
実験室実験の利点と制限
One of the main advantages of using (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone in lab experiments is its ability to selectively target specific proteins. This makes it a valuable tool for identifying and isolating protein targets. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols.
将来の方向性
There are several future directions for the research on (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone. One of the potential directions is to explore its potential as an anti-cancer agent. Further research is needed to understand its mechanism of action and its potential as a therapeutic agent. Another potential direction is to explore its use as a photoaffinity probe in chemical biology. This compound has shown promising results in identifying protein targets, and further research is needed to explore its potential in this area. Finally, there is a need for further research to explore the potential applications of this compound in other scientific research areas, including drug discovery and organic synthesis.
In conclusion, (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is a unique compound that has shown promising results in various scientific research areas. Its potential as a therapeutic agent and photoaffinity probe makes it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone involves the reaction of (S)-3-amino-2-methylthiopentan-1-ol with ethyl chloroformate to form an intermediate compound. The intermediate compound is then treated with sodium azide and triethylamine to form the final compound. The yield of the synthesis process is around 60%.
科学的研究の応用
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. It has been used as a reagent in the synthesis of various organic molecules, including amino acids, peptides, and heterocycles. In chemical biology, this compound has been used as a photoaffinity probe for the identification of protein targets. In medicinal chemistry, it has been used as a potential anti-cancer agent.
特性
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-11(2,3)17-10(16)14-8(5-6-18-4)9(15)7-13-12/h7-8H,5-6H2,1-4H3,(H,14,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGHBTCJCONBSA-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

